N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-7-10-21-19(13-15)25-23(27)18-14-17(9-11-20(18)28-21)24-22(26)12-8-16-5-3-2-4-6-16/h2-7,9-11,13-14H,8,12H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZOQWQLAWJQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a dibenzo[b,f][1,4]oxazepin core with an 8-methyl group and an 11-oxo group. Its structure can be represented as follows:
This unique arrangement contributes to its reactivity and interaction with biological targets. The presence of functional groups such as amides enhances its solubility and bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the dibenzoxazepin core : This step may involve cyclization reactions that construct the bicyclic structure.
- Functionalization : Introduction of the 8-methyl and 11-oxo groups through specific chemical transformations.
- Amidation : Coupling with 3-phenylpropanamide to form the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Notably, it has been identified as a potential inhibitor of c-Abl tyrosine kinase, which is implicated in various cancers. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways associated with cell proliferation and survival.
Antimalarial Effects
Additionally, preliminary studies suggest that this compound may possess antimalarial properties. The structural features of the compound allow it to interact with biological targets involved in the lifecycle of malaria parasites. Compounds within this chemical class have demonstrated efficacy in inhibiting the growth of Plasmodium species in laboratory settings.
Study on Kinase Inhibition
A study published in a peer-reviewed journal investigated the kinase inhibition profile of this compound. The results indicated a strong inhibitory effect on c-Abl kinase activity, with an IC50 value in the low micromolar range. This suggests potential for development as a therapeutic agent for cancers driven by aberrant kinase signaling.
Antimicrobial Activity
Another study explored the antimicrobial properties of related compounds within the dibenzo[b,f][1,4]oxazepin class. The findings revealed that these compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(8-methyl-11-oxo...) | Dibenzo core with methyl group | Anticancer (c-Abl inhibition) |
| N-(4-(N-(8-methyl... | Sulfonamide derivative | Antimalarial activity |
| N,N-dimethyl... | Trifluoromethoxy group | Potential kinase inhibition |
Comparison with Similar Compounds
Core Heterocycle Modifications
Dibenzo[b,f][1,4]thiazepine Derivatives
- Key Example : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide ().
- Structural Difference : Replacement of oxygen with sulfur in the seven-membered ring.
- Impact : Sulfur’s larger atomic size and lower electronegativity may alter receptor binding kinetics. These compounds exhibit D2 receptor antagonism with HRMS-confirmed structures (e.g., m/z 449.1 [M+H+] for compound 30) .
Dibenzo[b,f][1,4]oxazepine Derivatives
- Key Example: N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide (). Structural Difference: Trifluoromethylbenzamide substituent instead of 3-phenylpropanamide. Impact: The electron-withdrawing CF3 group enhances metabolic stability and hydrophobic interactions. Its monoisotopic mass is 412.103477, with a ChemSpider ID of 22218348 .
Substituent Variations
Amide Group Modifications
Example 1 : 2-(4-Ethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide (CAS 922030-93-1, ).
Example 2 : N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide ().
Sulfonamide Derivatives
- Example : N-{4-[(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl]phenyl}propanamide ().
Pharmacological and Physicochemical Properties
Anti-inflammatory Activity
- Synthesized via reaction with diethyl pyrocarbonate .
Receptor Selectivity
- Thiazepine derivatives (e.g., compound 52 in ) show D2 receptor antagonism (HRMS m/z 449.1524 [M+H+]) .
- Oxazepine analogs with trifluoromethyl groups () may target alternative receptors due to enhanced hydrophobic interactions.
Physicochemical Data
Q & A
Q. What are the optimal synthetic pathways for N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide, and how can yield be maximized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the dibenzo[b,f][1,4]oxazepine core via intramolecular nucleophilic substitution (e.g., using NaH or K₂CO₃ as a base) .
- Amide Coupling : Reaction of the oxazepine intermediate with 3-phenylpropanoyl chloride or activated esters (e.g., HATU/DMAP) under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the final product.
Critical Parameters : Temperature control during cyclization (60–80°C) and stoichiometric precision in amide coupling to minimize byproducts .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C8, phenylpropanamide at C2) and assess diastereomeric purity .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to confirm molecular weight (theoretical ~403.4 g/mol) .
Intermediate Research Questions
Q. What biological activity screening strategies are recommended for this compound?
Methodological Answer:
- Target Identification : Prioritize assays based on structural analogs (e.g., dibenzo[b,f][1,4]oxazepines with HDAC inhibitory or antimicrobial activity) .
- In Vitro Assays :
- Enzyme Inhibition : Fluorometric HDAC activity assays (e.g., HeLa cell nuclear extracts) with IC₅₀ determination .
- Antimicrobial Screening : Broth microdilution (MIC against Gram-positive bacteria like S. aureus) .
- Dose-Response : Use 8–10 concentration points (0.1–100 µM) to establish potency and selectivity .
Q. How does the methyl group at C8 influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Steric Effects : The methyl group may hinder nucleophilic attack at C8, stabilizing the oxazepine ring during synthesis .
- Biological Impact : Compare activity with des-methyl analogs (e.g., via SAR studies) to assess whether the methyl group enhances target binding or metabolic stability .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scaled-up synthesis?
Methodological Answer:
- Variables : Test temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃) using a 2³ factorial design .
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 75°C, 1.2 eq. catalyst, DMF solvent) .
- Validation : Confirm predictions with 3–5 validation runs, reporting % yield and purity deviations .
Q. What computational methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to HDAC isoforms (e.g., HDAC6) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
- QM/MM : Calculate binding energies (DFT/B3LYP) for critical interactions (e.g., oxazepine keto group with Zn²⁺ in HDAC active sites) .
Q. How should researchers reconcile contradictory bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from ≥3 independent studies, adjusting for variables (e.g., cell line, assay protocol) .
- Experimental Replication : Repeat assays under standardized conditions (e.g., ATCC cell lines, uniform IC₅₀ protocols) .
- Statistical Testing : Apply ANOVA or Kruskal-Wallis tests to identify significant outliers .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
